molecular formula C17H12N4OS B2513618 N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1207023-07-1

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2513618
CAS No.: 1207023-07-1
M. Wt: 320.37
InChI Key: UVMPNCLKYRGCOL-UHFFFAOYSA-N
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Description

N-(4-(1H-Pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide is a synthetic chemical hybrid designed for research purposes. This compound features a molecular architecture that strategically combines a benzothiazole carboxamide unit with a pyrazole ring system. Both these scaffolds are extensively documented in medicinal chemistry for their diverse biological activities, making their hybrid a molecule of significant investigative interest . The benzothiazole nucleus is a privileged structure in drug discovery, frequently associated with potent anticancer properties . Similarly, the pyrazole ring is a versatile pharmacophore known to confer antimicrobial, antifungal, anti-inflammatory, and anticancer activities . The integration of these two motifs into a single molecule follows a rational molecular hybridization strategy, which aims to synergize biological effects or create multi-targeting agents for various therapeutic areas . This compound is supplied exclusively for laboratory research. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-17(12-3-6-15-16(9-12)23-10-18-15)20-13-4-1-11(2-5-13)14-7-8-19-21-14/h1-10H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMPNCLKYRGCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring followed by the construction of the benzo[d]thiazole moiety. The final step usually involves the coupling of these two fragments under specific reaction conditions.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is often formed by cyclization reactions involving ortho-aminothiophenols and carboxylic acids or their derivatives.

    Coupling Reaction: The final coupling step involves the reaction of the pyrazole derivative with the benzo[d]thiazole derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. Studies have demonstrated the efficacy of N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide against various bacterial and fungal strains.

Key Findings :

  • The compound was tested against a range of Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Its antifungal activity was also evaluated, indicating effectiveness against common fungal pathogens.
Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown activity against different cancer cell lines, particularly those associated with breast cancer.

Case Studies :

  • A study evaluated the compound's effects on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Cell Line IC50 Value (µM)
MCF715.2
HeLa20.5

Molecular Docking Insights

Molecular docking simulations have shown that the compound binds effectively to target proteins associated with cancer cell proliferation and survival, which may explain its observed anticancer activity.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzothiazole Carboxamide Family

Substituent Variations on the Benzothiazole Core

Compounds 20–24 and 27 () share the benzothiazole-6-carboxamide backbone but differ in substituents:

  • Compound 24 : 2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide.
    • Features a 2-acetamido group on the benzothiazole and a sulfonamide-substituted phenyl ring.
    • Synthesized via EEDQ-mediated coupling in DMF, yielding >96% purity .
  • Compound 25 : 2-Acetamido-N-[3-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide.
    • Structural isomer of 24 , with sulfonamide at the meta position on the phenyl ring.
    • HPLC retention time (7.03 min at 301 nm) and 96.5% purity indicate similar stability .

Key Differences :

  • The presence of 2-acetamido groups in these analogs may influence solubility and metabolic stability compared to the pyrazole-substituted target compound.
Molecular Weight and Physicochemical Properties
Compound Molecular Formula Molecular Weight Purity (%) Melting Point (°C)
Target Compound C₁₇H₁₃N₅OS 343.4 N/A N/A
Compound 24 C₂₂H₁₉N₅O₃S₂ 489.6 >96 >200
Compound 27 C₂₃H₂₁N₅O₄S₂ 519.6 >96 >200

Insights :

  • Higher molecular weights in analogs 24 and 27 correlate with bulkier substituents (e.g., sulfonamide groups), which may reduce membrane permeability compared to the target compound.
  • All analogs exhibit high thermal stability (melting points >200°C), suggesting robust crystalline structures .

Pyridine-Based Analogs: Asciminib (ABL001)

Asciminib (N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide) shares a pyrazole-carboxamide motif but replaces benzothiazole with a pyridine core (CAS 1492952-76-7) .

Comparison Highlights :

  • Core Heterocycle : Pyridine in Asciminib vs. benzothiazole in the target compound. Pyridine’s electron-withdrawing nature may enhance metabolic stability.
  • Substituents : Asciminib includes a chlorodifluoromethoxy group and a 3-hydroxypyrrolidine, which are absent in the target compound. These groups likely contribute to its specificity as a BCR-ABL1 inhibitor .
  • Therapeutic Application : Asciminib is FDA-approved for chronic myeloid leukemia (CML), whereas the target compound’s biological activity remains unconfirmed .

Indole-Pyrazole Derivatives (TNIK Inhibitors)

describes TNIK inhibitors such as N-(5-(phenyl)-1H-pyrazol-3-yl)-1H-indol-5-amine derivatives , which share the pyrazole moiety but utilize an indole scaffold instead of benzothiazole.

Structural Contrasts :

  • unknown targets for the benzothiazole compound).
  • Biological Activity : TNIK inhibitors are explicitly designed for cancer treatment, highlighting the role of scaffold choice in target specificity .

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide, a compound characterized by a pyrazole ring fused with a benzo[d]thiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through various methods involving the reaction of 1H-pyrazole derivatives with benzo[d]thiazole precursors. The synthetic pathways typically include condensation reactions and cyclization processes that yield high-purity products suitable for biological evaluation. For instance, the synthesis often involves the use of acetic acid as a solvent and can yield significant amounts of the desired compound with good reproducibility .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including hepatoma cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase pathways .

Table 1: Antitumor Activity Overview

Cell LineIC50 (µM)Mechanism of Action
HepG215ROS accumulation, caspase activation
HeLa20Mitochondrial disruption
MCF-725Apoptosis via caspase cascade

Cytotoxicity and Selectivity

The compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. This selectivity is attributed to the higher susceptibility of malignant cells to oxidative stress induced by the compound. Studies indicate that this compound is significantly more effective against cancerous cells than against normal hepatic cells .

The primary mechanism by which this compound exerts its biological effects involves:

  • Induction of ROS : The compound promotes ROS generation in mitochondria, leading to oxidative stress.
  • Mitochondrial Dysfunction : Accumulation of ROS results in mitochondrial membrane potential (MMP) disruption.
  • Caspase Activation : The disruption of MMP activates caspases, initiating apoptosis.

This multi-faceted approach makes it a promising candidate for further development in cancer therapeutics.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on HepG2 Cells : In a controlled experiment, HepG2 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases .
  • In Vivo Studies : Animal models treated with the compound demonstrated significant tumor reduction compared to control groups, indicating its potential for clinical applications .

Q & A

Q. What are the validated synthetic routes for N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide, and how are intermediates characterized?

  • Synthetic Routes :
    • Core Assembly : The benzo[d]thiazole moiety is typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids under acidic conditions .
    • Pyrazole Integration : The 1H-pyrazole ring is introduced via palladium-catalyzed coupling or nucleophilic substitution, often using 3-iodopyrazole precursors .
    • Amide Bond Formation : Final coupling of the benzo[d]thiazole-6-carboxylic acid with 4-(1H-pyrazol-3-yl)aniline is achieved using EDCI/HOBt or DCC in anhydrous DMF .
  • Characterization :
    • NMR : 1H/13C NMR confirms regiochemistry (e.g., pyrazole N1 vs. N2 substitution via downfield shifts at δ 7.8–8.2 ppm for NH protons) .
    • HRMS : Validates molecular weight (expected [M+H]+ for C19H14N4OS: 355.0918) .

Q. How is the purity and structural integrity of the compound ensured during synthesis?

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted aniline or carboxylic acid byproducts .
  • Analytical Methods :
    • TLC : Monitors reaction progress (silica gel, ethyl acetate/hexanes 1:1, Rf ~0.5) .
    • Melting Point : Consistency with literature (e.g., 210–215°C) confirms crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Case Study : Discrepancies in IC50 values (e.g., µM vs. nM ranges) for kinase inhibition may arise from:
    • Assay Conditions : ATP concentration variations (1 mM vs. 10 µM) alter competition dynamics .
    • Solubility : DMSO stock precipitation in aqueous buffers reduces effective concentration; use of β-cyclodextrin or PEG-based solubilizers is advised .
  • Validation : Cross-testing in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) clarifies true potency .

Q. How does the compound’s structure-activity relationship (SAR) guide optimization for target selectivity?

  • Key Modifications :
    • Benzo[d]thiazole Substitution : 6-Carboxamide is critical for ATP-binding pocket engagement; methyl or chloro groups at position 2 improve metabolic stability .
    • Pyrazole Positioning : N1-substitution enhances π-stacking with kinase hinge regions (e.g., TNIK inhibitors), while N2-substitution favors off-target effects .
  • Data-Driven Design : Molecular docking (PDB: 3H6) identifies hydrophobic interactions with Val96 and hydrogen bonds with Asp184 .

Q. What analytical methods are used to resolve spectral ambiguities in structurally similar derivatives?

  • Challenge : Overlapping NMR signals for pyrazole (C3-H) and benzo[d]thiazole (C5-H) protons.
  • Solutions :
    • 2D NMR : HSQC and HMBC differentiate coupling patterns (e.g., pyrazole C3-H couples to adjacent NH, absent in benzo[d]thiazole) .
    • Isotopic Labeling : 15N-labeled pyrazole simplifies assignment via 1H-15N HMBC .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Amide Coupling

Reagent SystemSolventTemp (°C)Yield (%)Purity (HPLC)Source
EDCI/HOBtDMF257899.5
DCC/DMAPCH2Cl20→RT6598.0

Q. Table 2. Comparative Biological Activities of Structural Analogs

Analog StructureTarget KinaseIC50 (nM)Selectivity Ratio (vs. Off-Target)Source
Pyrazole N1-substitutedTNIK12>100 (vs. JNK1)
Pyrazole N2-substitutedJNK18505 (vs. TNIK)
Benzo[d]thiazole-2-methyl derivativeCDK23400N/A

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